3-methyl-5-nitro-1H-indazole
Overview
Description
3-methyl-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by a methyl group at the third position and a nitro group at the fifth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Indazole-containing compounds are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Cellular Effects
The cellular effects of 3-methyl-5-nitro-1H-indazole are currently unknown. Indazole derivatives have been shown to have a variety of effects on cells. For example, some indazole derivatives have been shown to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Indazole derivatives have been shown to interact with a variety of biomolecules. For example, some indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a key role in cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-1H-indazole can be achieved through various synthetic routes. One common method involves the nitration of 3-methyl-1H-indazole. The nitration reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-nitrobenzylamine with acetic anhydride can lead to the formation of this compound through an intramolecular cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. The optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, is crucial to achieve high yields and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methyl group at the third position can participate in electrophilic substitution reactions. For example, halogenation can introduce halogen atoms at the methyl group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 3-methyl-5-amino-1H-indazole.
Substitution: 3-halogenomethyl-5-nitro-1H-indazole.
Oxidation: 3-carboxy-5-nitro-1H-indazole.
Scientific Research Applications
3-methyl-5-nitro-1H-indazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Derivatives of this compound have shown promise as therapeutic agents. For example, they have been investigated as inhibitors of specific enzymes and receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-methyl-5-nitro-1H-indazole and its derivatives often involves the interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitro-1H-indazole: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
3-methyl-5-amino-1H-indazole: The amino group can participate in different types of reactions compared to the nitro group.
Uniqueness
3-methyl-5-nitro-1H-indazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-5-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-4-6(11(12)13)2-3-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDNJFXKELMVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459384 | |
Record name | 3-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40621-84-9 | |
Record name | 3-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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